molecular formula C7H8O4 B066622 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) CAS No. 161870-17-3

3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)

Katalognummer B066622
CAS-Nummer: 161870-17-3
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: WFROVNZRTXRFTP-FVSJBQLASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is a cyclic compound that has been the focus of scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) can have a range of biochemical and physiological effects. It has been shown to have antiviral and anticancer properties, as well as anti-inflammatory and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) in lab experiments is its unique structural properties, which make it a useful building block for the synthesis of various compounds. However, its limited availability and high cost can be a limitation for some researchers.

Zukünftige Richtungen

There are several future directions for research on 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI). One direction is to further explore its potential use as a building block for the synthesis of new drugs with different therapeutic applications. Another direction is to investigate its mechanism of action and how it interacts with specific enzymes and receptors in the body. Additionally, research can focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) is a cyclic compound that has potential applications in various fields. Its unique structural properties make it a useful building block for the synthesis of various compounds, including new drugs with different therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its potential in different areas.

Synthesemethoden

The synthesis of 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with ethyl chloroformate, followed by the addition of sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product.

Wissenschaftliche Forschungsanwendungen

Research on 3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI) has mainly focused on its potential use as a building block for the synthesis of various compounds. It has been used in the development of new drugs, such as antiviral and anticancer agents, due to its unique structural properties.

Eigenschaften

CAS-Nummer

161870-17-3

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

(1S,4S,5R)-4-methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-3-4-2-7(4,5(8)9)6(10)11-3/h3-4H,2H2,1H3,(H,8,9)/t3-,4-,7-/m0/s1

InChI-Schlüssel

WFROVNZRTXRFTP-FVSJBQLASA-N

Isomerische SMILES

C[C@H]1[C@@H]2C[C@@]2(C(=O)O1)C(=O)O

SMILES

CC1C2CC2(C(=O)O1)C(=O)O

Kanonische SMILES

CC1C2CC2(C(=O)O1)C(=O)O

Synonyme

3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.